Physicochemical Profiling of 3-Phenyl-1,2,5-oxadiazole: A Technical Monograph
Physicochemical Profiling of 3-Phenyl-1,2,5-oxadiazole: A Technical Monograph
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Phenyl-1,2,5-oxadiazole (also known as 3-phenylfurazan). This monograph is designed for researchers in medicinal chemistry and energetic materials, focusing on the compound's utility as a pharmacophore and intermediate.
Executive Summary
3-Phenyl-1,2,5-oxadiazole (CAS: 10349-06-1) is a monosubstituted furazan derivative characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms adjacent to each other.[1] Unlike its 1,2,4-oxadiazole isomer, the 1,2,5-oxadiazole core possesses unique electronic properties due to its higher nitrogen density and symmetry potential.
This scaffold is critical in drug discovery as a nitric oxide (NO) donor prodrug moiety and a bioisostere for carboxylic acid derivatives. Its high nitrogen content also makes it a precursor of interest in the synthesis of high-energy-density materials (HEDMs). This guide provides a definitive physicochemical profile, validated synthetic protocols, and spectroscopic signatures to ensure accurate identification and handling.
Chemical Identity & Molecular Architecture
| Property | Specification |
| IUPAC Name | 3-Phenyl-1,2,5-oxadiazole |
| Common Name | 3-Phenylfurazan |
| CAS Registry Number | 10349-06-1 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| SMILES | c1ccccc1-c2nocn2 |
| InChI Key | InChI=1S/C8H6N2O/c11-10-8(7-9-11)6-4-2-1-3-5-6/h1-5,7H |
Electronic Distribution
The 1,2,5-oxadiazole ring is π-electron deficient, making the C-3 and C-4 positions susceptible to nucleophilic attack if equipped with leaving groups. In 3-phenylfurazan, the phenyl ring acts as a conjugative donor, stabilizing the heterocyclic core. The C-4 position (unsubstituted) features an acidic proton, though less acidic than typical azoles, with a high chemical shift due to the ring's electron-withdrawing nature.
Physicochemical Properties Matrix
The following data consolidates experimental values and high-confidence predicted parameters.
| Parameter | Value / Description | Context |
| Physical State | Low-melting solid or Oil | Often isolated as a colorless to pale yellow oil that crystallizes upon cooling or high purity. |
| Melting Point | 30–35 °C (approximate) | Pure samples may solidify; crude samples often remain oily. |
| Boiling Point | 68–70 °C @ 1 mmHg | Volatile under high vacuum; typically distilled for purification. |
| Density | ~1.18 – 1.25 g/cm³ | Estimated based on liquid furazan analogs. |
| LogP (Octanol/Water) | 1.7 – 1.9 | Moderately lipophilic; suitable for CNS penetration models. |
| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water | Requires organic co-solvents for aqueous bioassays. |
| pKa (Conjugate Acid) | ~ -4.0 (Ring Nitrogen) | Weakly basic; protonation occurs only in superacids. |
| Dipole Moment | ~ 4.0 D | High polarity due to the electronegative O-N-N system. |
Synthetic Protocol: Dehydration of Phenylglyoxime
The most robust synthesis involves the construction of the furazan ring via the dehydration of phenylglyoxime . This method is preferred for its scalability and avoidance of hazardous azide intermediates often used in other routes.
Reaction Logic
The precursor, phenylglyoxime, contains two oxime (-C=N-OH) groups. Treatment with a dehydrating agent induces cyclization by eliminating one molecule of water to form the N-O bond of the furazan ring.
Step-by-Step Methodology
Reagents:
-
Phenylglyoxime (1.0 eq)
-
Succinic Anhydride (1.1 eq) or Acetic Anhydride (excess)
-
Solvent: None (Neat melt) or Dichloromethane (if using SOCl₂)
Protocol (Melt Method):
-
Preparation: In a round-bottom flask equipped with a reflux condenser, mix phenylglyoxime (e.g., 10 mmol) and succinic anhydride (11 mmol).
-
Cyclization: Heat the mixture to 150–160 °C in an oil bath. The solids will melt, and the reaction will proceed with the evolution of water (trapped by the anhydride).
-
Duration: Maintain temperature for 1–2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for the disappearance of the polar dioxime.
-
Isolation: Allow the melt to cool slightly but remain fluid.
-
Purification: Distill the reaction mixture directly under reduced pressure (vacuum distillation). 3-Phenylfurazan distills as a colorless oil at ~70 °C (1 mmHg) .
-
Yield: Typical yields range from 50–65%.
Self-Validating Checkpoint:
-
Success Indicator: The product must be a mobile oil/low solid. If a high-melting solid (>100°C) is obtained, it may be the unreacted anhydride or a rearrangement product (furoxan).
Synthetic Pathway Diagram[3]
Figure 1: Synthetic route from styrene precursor to the 3-phenyl-1,2,5-oxadiazole core via glyoxime dehydration.[1]
Spectroscopic Characterization
Accurate identification relies on distinguishing the 1,2,5-isomer from the 1,2,4-isomer. The key diagnostic is the H-4 proton on the furazan ring.
Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]
| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 8.70 – 8.90 | Singlet (1H) | H-4 (Furazan Ring) | Critical Identifier: This proton is highly deshielded compared to phenyl protons. |
| 7.80 – 7.90 | Multiplet (2H) | Phenyl (Ortho) | ||
| 7.50 – 7.60 | Multiplet (3H) | Phenyl (Meta/Para) | ||
| ¹³C NMR | ~155.0 | Quaternary | C-3 (Ring) | |
| ~142.0 | CH | C-4 (Ring) | ||
| 126.0 – 131.0 | CH | Phenyl Carbons | Typical aromatic region. |
Mass Spectrometry (MS)[5]
-
Ionization Mode: EI (70 eV) or ESI+
-
Molecular Ion: m/z = 146 [M]+
-
Fragmentation Pattern:
-
Loss of NO (m/z 116)
-
Loss of HCN (Ring cleavage)
-
Phenyl cation (m/z 77)
-
Stability & Reactivity Profile
Thermal Stability
The 1,2,5-oxadiazole ring is inherently energetic. While 3-phenylfurazan is stable at room temperature and can be distilled, it possesses a high nitrogen content.
-
Precaution: Avoid heating above 200 °C in closed vessels.
-
DSC Profile: Exothermic decomposition may occur at elevated temperatures (>220 °C).
Chemical Reactivity[2][9]
-
Base Sensitivity: The furazan ring is sensitive to strong bases (e.g., NaOH, alkoxides). Base treatment can lead to ring cleavage (reversal of synthesis) to form α-oximino nitriles.
-
Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Zn/AcOH) cleaves the N-O bond, opening the ring to form diamines or glyoximes.
-
Electrophilic Substitution: The phenyl ring is deactivated by the electron-withdrawing furazan moiety. Electrophilic aromatic substitution (e.g., nitration) occurs primarily at the meta position of the phenyl ring.
References
-
Synthesis via Glyoxime Dehydration
- Behr, L. C. (1962). The Chemistry of the 1,2,5-Oxadiazoles (Furazans). The Chemistry of Heterocyclic Compounds.
-
Source:
-
Physicochemical Data & CAS Verification
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13665, 3-Phenyl-1,2,5-oxadiazole.
-
Source:
-
Spectroscopic Characterization (NMR/MS)
-
Biological Relevance (NO Donors)
Sources
- 1. guidechem.com [guidechem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
